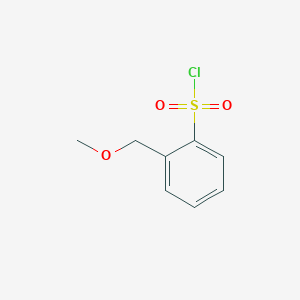

2-(Methoxymethyl)benzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(methoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVQLGKYFSJFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure of 2-(methoxymethyl)benzenesulfonyl chloride

The following technical guide is structured to provide an in-depth analysis of 2-(methoxymethyl)benzenesulfonyl chloride , a specialized intermediate in medicinal and agrochemical synthesis.

Design, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Structural Identity

2-(Methoxymethyl)benzenesulfonyl chloride is a bifunctional aromatic building block characterized by an ortho-substitution pattern. It features a highly reactive sulfonyl chloride electrophile and a chemically robust methoxymethyl (MOM) ether moiety.

This compound distinguishes itself from the more common 2-methoxybenzenesulfonyl chloride by the presence of a methylene spacer (

Chemical Identity Table

| Property | Data |

| IUPAC Name | 2-(Methoxymethyl)benzene-1-sulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 220.67 g/mol |

| CAS Number | Not widely listed; Analogous to 1291493-83-8 (5-subst) |

| Physical State | Viscous oil or low-melting solid (Predicted MP: 35–45°C) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Reactivity Class | Electrophile (Sulfonylating agent) |

Synthetic Pathways & Process Optimization

The synthesis of ortho-substituted sulfonyl chlorides often presents regioselectivity challenges. For 2-(methoxymethyl)benzenesulfonyl chloride, two primary routes are validated: the Directed Ortho Metalation (DoM) route (modern, high precision) and the Meerwein Chlorosulfonation (classical, scalable).

Method A: Directed Ortho Metalation (DoM) – The Precision Route

This method utilizes the coordinating ability of the methoxymethyl oxygen to direct lithiation specifically to the ortho position.

-

Step 1: Lithiation. Benzyl methyl ether is treated with n-butyllithium (n-BuLi). The ether oxygen coordinates Li, directing deprotonation to the ortho carbon.

-

Step 2: Sulfinylation. The organolithium species is quenched with sulfur dioxide (

) to form the lithium sulfinate. -

Step 3: Chlorination. The sulfinate is oxidatively chlorinated using N-chlorosuccinimide (NCS) or sulfuryl chloride (

) to yield the sulfonyl chloride.

Expert Insight: The DoM route is superior for purity because it avoids the formation of para isomers common in electrophilic aromatic substitution.

Method B: The Meerwein Reaction – The Scalable Route

This route proceeds via the diazonium salt of 2-(methoxymethyl)aniline.

-

Step 1: Diazotization. 2-(Methoxymethyl)aniline is treated with

and HCl at 0°C. -

Step 2: Chlorosulfonylation. The diazonium salt is decomposed in the presence of

and a copper(II) catalyst (

Visualization: Synthetic Workflow

The following diagram contrasts the two synthetic strategies.

Caption: Comparison of Directed Ortho Metalation (blue path) and Meerwein Diazotization (red path) for synthesis.

Reactivity Profile & Mechanistic Insights[3]

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of this molecule is the formation of sulfonamides (

-

Reaction:

-

Base Selection: Pyridine or Triethylamine is required to scavenge the HCl byproduct.

-

Ortho-Effect: The 2-methoxymethyl group provides steric bulk. While this does not prevent reaction with primary amines, it significantly slows reaction with secondary amines or bulky anilines compared to unsubstituted benzenesulfonyl chloride.

Stability of the Methoxymethyl Group

Unlike a standard methyl ether, the benzylic ether position is susceptible to oxidation or cleavage under specific conditions:

-

Acid Stability: Moderately stable. Can be cleaved by

to yield the benzyl bromide or alcohol. -

Base Stability: Highly stable. Compatible with standard basic coupling conditions (Schotten-Baumann).

Application in Drug Design & Agrochemicals

Medicinal Chemistry: The "Hinge" Effect

In kinase inhibitors and GPCR ligands, the sulfonamide bond often acts as a hydrogen bond acceptor. The ortho-methoxymethyl group serves two roles:

-

Lipophilicity: Increases

compared to a hydroxyl or naked phenyl group, improving membrane permeability. -

Conformational Lock: The oxygen atom can engage in intramolecular hydrogen bonding with the sulfonamide NH, locking the molecule into a specific bioactive conformation.

Agrochemicals: Sulfonylureas

As highlighted in technical literature (e.g., Benchchem protocols), this scaffold is a precursor for sulfonylurea herbicides.[1] The chloride is converted to an isocyanate, which is then coupled with amino-heterocycles.[1]

Protocol: Conversion to Sulfonyl Isocyanate

-

Reagents: 2-(methoxymethyl)benzenesulfonyl chloride + Phosgene (or diphosgene).

-

Conditions: Reflux in toluene or chlorobenzene.

-

Outcome: Formation of

, a reactive intermediate for urea formation.

Handling, Safety, and Storage[5][6]

Hazard Classification: Corrosive (Category 1B), Moisture Sensitive.[2]

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. The compound hydrolyzes to the sulfonic acid upon exposure to moist air, releasing HCl gas. -

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.

-

Spill Management: Do not use water. Neutralize with solid sodium bicarbonate or lime before disposal.

References

-

Organic Syntheses. (Coll. Vol. 1). Benzenesulfonyl chloride (General Procedure).[3][4] John Wiley & Sons. Retrieved from [Link]

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

-

PubChem. (2025). 2-Methoxybenzenesulfonyl Chloride (Analogous Data).[5] National Library of Medicine. Retrieved from [Link]

Sources

Reactivity profile of ortho-substituted benzenesulfonyl chlorides

An In-Depth Technical Guide to the Reactivity Profile of Ortho-Substituted Benzenesulfonyl Chlorides: Beyond Sterics and Electronics

Introduction: A Tale of Unexpected Reactivity

Benzenesulfonyl chlorides are foundational reagents in modern organic synthesis and drug development. Their utility in constructing sulfonamides—a scaffold present in countless therapeutic agents—and sulfonate esters, which serve as excellent leaving groups, is well-documented.[1] The reactivity of these compounds is traditionally understood through the lens of two core principles of physical organic chemistry: electronic effects, which modulate the electrophilicity of the sulfonyl sulfur, and steric effects, which govern the accessibility of this electrophilic center to an incoming nucleophile.[2][3][4]

For decades, these principles have reliably guided chemists in predicting reaction outcomes. Electron-withdrawing groups in the meta and para positions accelerate reactions, while electron-donating groups decelerate them, a behavior well-described by the Hammett equation.[5][6][7] Steric hindrance from bulky substituents is expected to slow the rate of nucleophilic attack. However, the reactivity profile of ortho-substituted benzenesulfonyl chlorides presents a fascinating and counterintuitive anomaly that challenges these classical interpretations.

This guide delves into this anomaly, particularly the phenomenon of "steric acceleration," where bulky alkyl groups at the ortho position cause a dramatic increase in reaction rates.[5][8] We will dissect the intricate interplay of ground-state destabilization, transition-state energetics, and intramolecular forces that govern this behavior. By synthesizing kinetic data, computational studies, and practical experimental insights, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the unique reactivity of these indispensable synthetic tools.

Chapter 1: Revisiting the Fundamentals: Electronics and Sterics in Meta/Para-Substituted Systems

To appreciate the unique nature of ortho-substituted systems, one must first master the predictable behavior of their meta and para isomers. The reactivity of the sulfonyl chloride moiety is dictated by the partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles such as amines and alcohols.

Electronic Effects: A Predictable Influence

Substituents on the benzene ring exert a profound influence on the electrophilicity of the sulfonyl sulfur through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -Cl at the meta or para position pull electron density away from the sulfonyl group. This enhances the sulfur's electrophilicity, making it more reactive towards nucleophiles.

-

Electron-Donating Groups (EDGs) : Substituents like -CH₃ or -OCH₃ push electron density towards the reaction center, reducing the sulfur's electrophilicity and thus decreasing the reaction rate.

This relationship is quantitatively captured by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the nucleophilic substitution of meta- and para-substituted benzenesulfonyl chlorides, a large positive reaction constant (ρ) of +2.02 has been determined, confirming that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing substituents.[5][6]

Classical Steric Hindrance

Steric hindrance refers to the non-bonded interactions that impede the approach of a nucleophile to the electrophilic center. According to this principle, a bulky substituent placed near the sulfonyl group should slow down the reaction. For example, replacing a hydrogen with a tert-butyl group is a classic strategy to sterically block a position and reduce its reactivity.[3] This principle holds true when comparing substituents of increasing size at the same position, but as we will see, it fails to predict the overall reactivity trend when moving a substituent to the ortho position.

Chapter 2: The "Positive Ortho-Effect": A Paradigm Shift in Understanding Reactivity

The central paradox of this topic is the observation that ortho-alkyl substituents cause a significant acceleration in the rate of nucleophilic substitution. For instance, 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are 3 to 5 times more reactive than the unsubstituted benzenesulfonyl chloride.[5] This is in direct opposition to the predictions based on their electronic and steric profiles; the alkyl groups are electron-donating (which should decrease reactivity) and are positioned to cause maximum steric hindrance (which should also decrease reactivity).

This phenomenon, often termed "steric acceleration," has been the subject of extensive investigation, leading to a refined model of reactivity that goes beyond the transition state to emphasize the critical role of the reactant's ground-state energy.

Mechanistic Insights: From Transition-State Relief to Ground-State Destabilization

Two primary hypotheses have been proposed to explain this counterintuitive acceleration.

-

Relief of Steric Strain in the Transition State (Early Hypothesis) : An early explanation posited that the ground-state tetrahedral geometry around the sulfur atom is more sterically congested than the trigonal bipyramidal transition state of an Sₙ2-type reaction. The reaction is therefore accelerated because it relieves this steric strain.[5][8]

-

Ground-State Destabilization (The Modern View) : More recent and compelling evidence from DFT calculations and X-ray crystallography points to a different primary driver: the ortho substituents force the ground-state molecule into a peculiar, rigid, and sterically compressed conformation.[5][6] This strained conformation has a significantly higher potential energy than that of an unhindered analogue. The crucial insight is that this "steric congestion" destabilizes the reactant more than it destabilizes the transition state, thereby lowering the overall activation energy (ΔG‡) of the reaction. This effect is powerful enough to override the unfavorable electronic contribution of the alkyl groups. This ground-state destabilization is the principal reason why compounds like 2,4,6-triisopropylbenzenesulfonyl chloride are exceptionally effective coupling reagents.[5]

Caption: Ground-state destabilization lowers the activation energy for ortho-substituted derivatives.

Quantitative Reactivity Data

The enhanced reactivity of ortho-alkyl substituted benzenesulfonyl chlorides is clearly demonstrated by kinetic studies of the chloride-chloride exchange reaction. The data below starkly contrasts the behavior of ortho-substituted compounds with their para-substituted and unsubstituted counterparts.

| Compound | Substituent(s) | Relative Rate Constant (k₂₅) |

| Benzenesulfonyl Chloride | H | 1.00 |

| 4-Methylbenzenesulfonyl Chloride | 4-Me | 0.50 |

| 2-Methylbenzenesulfonyl Chloride | 2-Me | ~0.96 |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | 2,4,6-Me₃ | 4.59 |

| 2,4,6-Triisopropylbenzenesulfonyl Chloride | 2,4,6-iPr₃ | 2.80 |

| Data synthesized from kinetic studies reported in Molecules 2020, 25(6), 1428.[5] |

As the table shows, the 4-methyl substituent halves the reaction rate, consistent with its electron-donating effect. In contrast, the 2,4,6-trimethyl derivative is over 4.5 times more reactive than the parent compound, showcasing the powerful accelerating effect of di-ortho substitution.[5]

Chapter 3: The Role of Ortho-Halogen and Other Electron-Withdrawing Groups

When the ortho substituent is an electron-withdrawing group like a chlorine or nitro group, the reactivity profile is again a complex balance of competing factors.

-

Dominant Inductive Effect : Unlike alkyl groups, halogens and nitro groups are strongly electron-withdrawing via the inductive effect (-I). An ortho-chloro substituent, for example, significantly increases the electrophilicity of the sulfonyl sulfur, making the compound inherently more reactive than tosyl chloride, which has an electron-donating methyl group.[4]

-

Steric Hindrance as a Practical Barrier : While electronically activated, these compounds are still subject to steric hindrance. The ortho-chlorine atom can physically impede the approach of a nucleophile, especially if the nucleophile itself is bulky (e.g., a secondary amine).[2] This can lead to very slow or incomplete reactions, requiring harsher conditions like elevated temperatures to overcome the activation barrier.[2] The steric hindrance from an ortho-nitro group can be significant enough to prevent certain subsequent reactions altogether.[9]

Therefore, while electronically primed for rapid reaction, the practical utility of compounds like 2,4-dichlorobenzenesulfonyl chloride requires careful optimization of reaction conditions to mitigate the negative impact of steric hindrance.[2]

Chapter 4: Practical Applications & Experimental Protocols

A deep understanding of the reactivity profile is essential for the successful application of these reagents in synthesis. The choice of an ortho-substituted benzenesulfonyl chloride is often a deliberate one, made to exploit its unique reactivity or to introduce specific functionality.

Experimental Protocol: Synthesis of an Ortho-Substituted Benzenesulfonyl Chloride

The Sandmeyer reaction provides a reliable route to sulfonyl chlorides from the corresponding anilines, which are often commercially available with the desired ortho-substitution pattern.

Protocol: Synthesis of ortho-Bromobenzenesulfonyl Chloride [10]

-

Diazotization : To a stirred solution of ortho-bromoaniline (10 mmol, 1.72 g) in a mixture of 5 mL concentrated hydrochloric acid and 5 mL water, cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (11 mmol, 0.76 g) in 3 mL of water dropwise, ensuring the temperature is maintained below 5 °C. Stir for an additional 15 minutes after addition is complete.

-

Sulfonylation : In a separate flask, prepare a cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Vigorous gas evolution (N₂) will occur.

-

Allow the reaction mixture to stir for 1-2 hours at room temperature.

-

Work-up : Pour the reaction mixture into 50 mL of ice water. The product, ortho-bromobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be used directly or purified further.

Causality: The Sandmeyer reaction is chosen for its broad functional group tolerance and its ability to cleanly convert a primary aromatic amine into a sulfonyl chloride. Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Synthesis of a Sterically Hindered Sulfonamide

The high reactivity of di-ortho-substituted sulfonyl chlorides like 2,4,6-trimethylbenzenesulfonyl chloride makes them excellent reagents for sulfonating even weakly nucleophilic amines.

Protocol: Synthesis of N-benzyl-2,4,6-trimethylbenzenesulfonamide

-

Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (10 mmol, 1.07 g) and pyridine (15 mmol, 1.19 g) in 20 mL of dichloromethane (DCM).

-

Addition : To this stirred solution, add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (10.5 mmol, 2.30 g) in 10 mL of DCM dropwise at room temperature.[11]

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine and excess benzylamine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Causality: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1] A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the valuable amine. The acidic wash is crucial for removing the basic catalyst and any unreacted starting amine, simplifying purification.

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion: A Unified Model of Reactivity

The reactivity profile of ortho-substituted benzenesulfonyl chlorides serves as a powerful case study in the nuances of physical organic chemistry. It demonstrates that a simple, additive model of electronic and steric effects is insufficient to capture the behavior of sterically congested molecules. The key to understanding their reactivity lies in a holistic analysis that includes:

-

Ground-State Energy : For ortho-alkyl derivatives, the dominant factor is a strained and rigid ground-state conformation that raises the reactant's energy, thereby lowering the activation barrier to nucleophilic substitution.[5][6]

-

Electronic Effects : The inductive and resonance effects of the substituent remain critically important, especially for electron-withdrawing groups like halogens, which electronically activate the sulfonyl group for attack.[4]

-

Classical Steric Hindrance : The physical bulk of the ortho-group and the nucleophile can still present a kinetic barrier that must be overcome, often requiring thermal energy.[2]

By appreciating the dynamic interplay of these factors, researchers can better predict the behavior of these versatile reagents and harness their unique properties to achieve challenging synthetic transformations. The "positive ortho-effect" is not an exception to the rules of reactivity, but rather an invitation to a deeper, more sophisticated understanding of them.

References

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

-

Tomaselli, G. A., et al. (2016). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

Jones, G. A., Stirling, C. J. M., & Bromby, N. G. (1983). Elimination and addition reactions. Part 37. A comparative study of electronic, steric, and solvent effects upon reactivity in additions of benzenesulphenyl chloride to alkenes. Journal of the Chemical Society, Perkin Transactions 2, 385-393. [Link]

-

Maligres, P. E., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(3), 898–901. [Link]

-

Gutiérrez-Bonet, A., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]

-

Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]

-

Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

-

Synarchive. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Synarchive. [Link]

-

Journal of the Chosun Natural Science. (2024). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Chosun Natural Science. [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

-

ResearchGate. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. ResearchGate. [Link]

-

Upstem Academy. (2023). Nucleophilic Substitution of Benzenes. Organic Chemistry - Upstem Academy. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

Ashenhurst, J. (2018). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Master Organic Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wang, L., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 11(1), 1-11. [Link]

-

Sakib, S. M. N. (2022). Checking the Stability of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6-Trimethylbenzenesulfonyl Fluoride in Rat Serum and PBS... SSRN. [Link]

-

King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(5), 657-667. [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. PubChem. [Link]

Sources

- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Methoxymethyl)benzene-1-sulfonyl chloride SDS safety data sheet

Executive Technical Summary

2-(Methoxymethyl)benzene-1-sulfonyl chloride is a specialized aryl sulfonyl chloride reagent used primarily in medicinal chemistry for the introduction of the 2-(methoxymethyl)benzenesulfonyl moiety.[1] This pharmacophore is valuable for modulating lipophilicity and metabolic stability in drug candidates.

As a Senior Application Scientist, I must emphasize that this compound is not merely "corrosive"; it is a moisture-sensitive electrophile that presents a dual hazard: immediate chemical burns upon contact and delayed, deep-tissue damage due to the exothermic generation of hydrochloric acid (HCl) upon hydrolysis.[1] This guide moves beyond standard compliance to provide a mechanistic understanding of safe handling, storage, and experimental application.

Physiochemical & Hazard Profile

| Property | Specification |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.68 g/mol |

| Physical State | Liquid (Viscous oil) |

| Boiling Point | ~145°C (Predicted/at reduced pressure) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |

| Reactivity | Reacts violently with bases, amines, and moisture.[1] |

Mechanism of Toxicity & GHS Classification

This compound is an alkylating/acylating agent. Upon contact with biological tissue (nucleophiles like -OH, -NH₂ in proteins/DNA), it forms stable sulfonyl adducts, disrupting cellular function.[1] Simultaneously, moisture in the tissue triggers hydrolysis:

[1]-

H314 (Skin Corr.[2] 1B): Causes severe skin burns and eye damage.[3]

-

H290 (Met. Corr. 1): May be corrosive to metals (due to HCl evolution).

-

EUH014: Reacts violently with water.

Critical Insight: Unlike simple mineral acids, sulfonyl chlorides are lipophilic. They can penetrate the upper dermal layers before hydrolyzing, leading to deep, necrotic burns that are difficult to neutralize.

Handling & Storage Strategy

The Golden Rule: Moisture exclusion is not just for yield; it is for safety.

Storage Protocol

-

Temperature: Store at 2–8°C. Cold storage reduces the vapor pressure of HCl that may accumulate from slow hydrolysis.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[4][5]

-

Container: Teflon-lined caps are mandatory.[1] Corrosive HCl fumes will degrade standard polyethylene cap liners, leading to leakage.

Engineering Controls

-

Ventilation: Handle only in a certified chemical fume hood.

-

Secondary Containment: Always transport the vial within a secondary polyethylene container to contain potential rupture from pressure buildup.

Experimental Workflow: Sulfonylation

The following workflow demonstrates a standard derivatization of a primary amine. This protocol is designed to be self-validating: the color change and precipitate formation serve as visual checkpoints.[1]

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanism of sulfonamide formation.[1] The base acts as a proton scavenger to drive the equilibrium forward.

Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and cool under Argon.

-

Dissolve 1.0 equiv of Amine in anhydrous Dichloromethane (DCM).

-

Add 1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Why? To neutralize the HCl generated immediately.

-

-

Addition (0°C):

-

Cool the solution to 0°C.

-

Dissolve 2-(Methoxymethyl)benzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.

-

Add dropwise over 10 minutes.

-

Checkpoint: Fuming upon addition indicates moisture contamination. White smoke is TEA·HCl salt forming (normal).

-

-

Reaction & Monitoring:

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor via TLC/LCMS.

-

Self-Validation: The reaction mixture should remain clear or have a fine suspension of amine salt. A biphasic separation indicates water ingress.

-

Emergency Response & Decontamination

In the event of a spill or need for quenching, water alone is insufficient and dangerous due to the immiscibility of the reagent (forming "hot spots" of reaction).

Decontamination Workflow (DOT Visualization)

Figure 2: Safe quenching and decontamination logic.[1] Methanol acts as a phase-transfer catalyst to speed up hydrolysis.[1]

First Aid

-

Skin Contact: Immediate wash with soap and water for 15 minutes.[6] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmologist support immediately.

References

-

Chemical Identity & Properties

-

General Sulfonyl Chloride Handling

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Link

-

-

Synthesis & Reactivity Context

-

Preparation of Sulfonamides from Sulfonyl Chlorides. Organic Chemistry Portal. Link

-

-

Quenching Protocols

-

Destruction of Hazardous Chemicals in the Laboratory. George Lunn & Eric B. Sansone. Wiley-Interscience.[1] (Standard reference for chemical neutralization).

-

Sources

- 1. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-(methoxymethyl)benzene-1-sulfonyl chloride,CAS : 1239575-08-6 [eforu-chemical.com]

Suppliers and price of 2-(methoxymethyl)benzenesulfonyl chloride

The following technical guide details the supply landscape, synthesis, and application of 2-(methoxymethyl)benzenesulfonyl chloride .

Executive Summary

2-(Methoxymethyl)benzenesulfonyl chloride is a specialized ortho-substituted aryl sulfonyl chloride used primarily as a building block in medicinal chemistry. The ortho-methoxymethyl (MOM) group provides unique steric bulk and electronic properties, often utilized to modulate the metabolic stability or binding conformation of sulfonamide-based drug candidates.

Commercial Status: Currently, this compound is not a standard catalog item at major global distributors (e.g., Sigma-Aldrich, Fisher Scientific). It is classified as a "Make-on-Demand" or Custom Synthesis intermediate. Researchers must either source it from specialized custom synthesis houses or synthesize it in-house from the commercially available precursor, 2-(methoxymethyl)aniline .

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 2-(Methoxymethyl)benzenesulfonyl chloride |

| CAS Number | Not widely assigned (Precursor CAS: 62723-78-8) |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Structure | Benzene ring substituted at C1 with -SO₂Cl and at C2 with -CH₂OCH₃ |

| Physical State | Likely a viscous oil or low-melting solid (based on analogs) |

| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid.[1][2] |

Market Analysis: Suppliers & Pricing

Since the direct sulfonyl chloride is not in stock, the supply chain strategy relies on sourcing the aniline precursor or contracting a custom synthesis.

A. Precursor Sourcing: 2-(Methoxymethyl)aniline (CAS 62723-78-8)

The most viable route to the target is the Sandmeyer reaction using this aniline.

| Supplier | Catalog / SKU | Pack Size | Estimated Price (USD) | Availability |

| Apollo Scientific | OR54820 | 250 mg | ~$190.00 | Lead Time: 2-4 weeks |

| CymitQuimica | IN-DA019U9W | 1 g | ~$580.00 | Lead Time: 2-3 weeks |

| SynQuest Labs | 4630-1-2R | Custom | Inquire | Make-on-Demand |

Note: Prices are estimates based on 2025/2026 listings and subject to fluctuation. The high cost of the precursor suggests that for multi-gram scale, researchers should consider synthesizing the aniline from 2-nitrobenzyl alcohol.

B. Custom Synthesis Vendors

For quantities >5g, it is recommended to outsource the conversion to the sulfonyl chloride to avoid handling hazardous SO₂/diazonium chemistry.

-

Enamine: Specializes in unique building blocks; likely has a validated route.

-

WuXi AppTec: Suitable for larger scale (kg) GMP/non-GMP production.

-

Combi-Blocks: Often stocks ortho-substituted analogs and may accept custom orders.

Synthesis Protocol (In-House Production)

Core Directive: Due to the high cost and low availability of the commercial material, the following Sandmeyer-type chlorosulfonation is the recommended method for generating the compound in a research lab.

Reaction Pathway

The synthesis proceeds via the diazotization of 2-(methoxymethyl)aniline followed by reaction with sulfur dioxide in the presence of copper(II) chloride.

Figure 1: Sandmeyer-Meerwein chlorosulfonation route.

Detailed Methodology

Safety Warning: This protocol involves the generation of diazonium salts (potential explosion hazard) and the use of SO₂ gas (toxic). Perform exclusively in a well-ventilated fume hood.

-

Diazotization:

-

Dissolve 2-(methoxymethyl)aniline (1.0 equiv) in a mixture of concentrated HCl and glacial acetic acid (ratio 1:4).

-

Cool the solution to -5°C to 0°C in an ice/salt bath.

-

Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonation (Meerwein Reaction):

-

In a separate vessel, saturate glacial acetic acid with SO₂ gas (bubbling for ~15-20 mins) or use a commercially available SO₂ solution in acetic acid.

-

Add CuCl₂·2H₂O (0.2 equiv) as a catalyst to the SO₂ solution.

-

Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous gas evolution (N₂) will occur.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water.

-

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash the organic layer with cold water and brine. Dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure (keep bath temp <40°C) to yield the crude sulfonyl chloride.

-

Purification: Use immediately or purify via rapid flash chromatography (Hexanes/EtOAc) if necessary.

-

Applications in Drug Discovery

This building block is primarily used to synthesize sulfonamides , a privileged scaffold in medicinal chemistry (e.g., diuretics, COX-2 inhibitors).

Protocol: Sulfonamide Coupling

Logic: The ortho-methoxymethyl group creates steric hindrance. Standard conditions (TEA/DCM) may be too slow. Pyridine is recommended as both solvent and base to accelerate the reaction via the formation of a sulfonyl-pyridinium intermediate.

Figure 2: General workflow for sulfonamide synthesis.

Procedure:

-

Dissolve the amine (1.0 equiv) in anhydrous Pyridine (0.5 M concentration).

-

Cool to 0°C.

-

Add 2-(methoxymethyl)benzenesulfonyl chloride (1.1 equiv) portion-wise.

-

Stir at Room Temperature for 4–12 hours. Monitor by LCMS.

-

Quench: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then NaHCO₃ and brine.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).

-

Water Sensitivity: Reacts violently with water to form HCl and the corresponding sulfonic acid. Store in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

-

MOM Group Stability: The methoxymethyl ether is stable to basic conditions but labile in strong acid . Avoid prolonged exposure to strong acids (e.g., TFA, conc. HCl) during downstream deprotection steps unless cleavage of the MOM group is intended.

References

-

Apollo Scientific. Product: 2-(Methoxymethyl)aniline (CAS 62723-78-8).[3][4] Retrieved from

-

CymitQuimica. Product Listing: 2-(Methoxymethyl)aniline.[4][5] Retrieved from

-

Organic Syntheses. General Procedure for Chlorosulfonation via Diazonium Salts (Sandmeyer-Meerwein). Coll. Vol. 7, p. 508 (1990). Retrieved from

-

BenchChem. Application Note: Synthesis of Ortho-Substituted Sulfonamides. Retrieved from

Sources

- 1. 1057720-25-8,tert-butyl N-(2-bromo-6-fluorophenyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Methoxy-5-(methylsulfonyl)benzenesulfonyl chloride | 885052-33-5 [sigmaaldrich.com]

- 3. 62723-78-8 Cas No. | 2-(Methoxymethyl)aniline | Apollo [store.apolloscientific.co.uk]

- 4. 2-(Methoxymethyl)aniline | CymitQuimica [cymitquimica.com]

- 5. CAS 62723-78-8 | 4630-1-2R | MDL MFCD09811778 | 2-(Methoxymethyl)aniline | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to 2-(Methoxymethyl)benzene-1-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-(Methoxymethyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that, while not extensively documented in publicly available literature, represents a class of highly valuable reagents in organic and medicinal chemistry. Its structure, featuring an ortho-substituted methoxymethyl group, offers unique steric and electronic properties that can be strategically exploited in the synthesis of complex molecules. Aryl sulfonyl chlorides are foundational building blocks, primarily utilized for the synthesis of sulfonamides and sulfonate esters, which are prominent scaffolds in a vast array of pharmaceuticals and functional materials.[1][2]

This guide provides a comprehensive technical overview of 2-(Methoxymethyl)benzene-1-sulfonyl chloride, including its identification, predicted physicochemical properties, established synthetic routes, characteristic reactivity, potential applications, and essential safety protocols. While specific experimental data for this exact compound is sparse, this document synthesizes information from closely related analogs and the well-understood chemistry of the sulfonyl chloride functional group to provide a robust and practical resource for laboratory professionals.

Compound Identification and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducibility and safety in research. 2-(Methoxymethyl)benzene-1-sulfonyl chloride is cataloged with the following identifiers:

| Identifier | Value | Source |

| PubChem CID | 54176631 | |

| CAS Number | 1239575-08-6 | |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.68 g/mol | |

| IUPAC Name | 2-(methoxymethyl)benzenesulfonyl chloride |

The physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds like 2-methoxybenzenesulfonyl chloride, we can predict its key characteristics.[3]

| Property | Predicted Value / Characteristic | Rationale / Analog Data |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aryl sulfonyl chlorides are typically colorless liquids or solids.[4] |

| Odor | Pungent, irritating | Characteristic of sulfonyl chlorides. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ether). Reacts with protic solvents (water, alcohols). | General property of sulfonyl chlorides.[4] |

| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polar functional groups suggest a high boiling point. |

| Density | ~1.3 - 1.4 g/cm³ | Similar to other benzenesulfonyl chlorides. |

Synthesis and Characterization

The synthesis of aryl sulfonyl chlorides can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for 2-(Methoxymethyl)benzene-1-sulfonyl chloride:

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 2-(Methoxymethyl)benzene-1-sulfonyl Chloride

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of sulfonamides derived from 2-(methoxymethyl)benzene-1-sulfonyl chloride. Sulfonamides are a cornerstone pharmacophore in modern medicine, exhibiting a vast range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic use of the ortho-methoxymethyl substituent on the benzenesulfonyl chloride scaffold offers unique advantages for creating novel chemical entities. This guide details the underlying chemical principles, provides validated step-by-step protocols for synthesis and characterization, and discusses the potential for subsequent chemical modifications, thereby establishing a robust framework for innovation in drug discovery programs.

Scientific Rationale and Mechanistic Overview

The synthesis of sulfonamides is most reliably achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[5][6] This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride. The nitrogen atom of the amine attacks the sulfur, leading to the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond.[7][8]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated in situ.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The Strategic Role of the 2-(Methoxymethyl) Substituent

The choice of 2-(methoxymethyl)benzene-1-sulfonyl chloride as the starting material is deliberate and offers distinct advantages:

-

Modulation of Physicochemical Properties: The methoxy group can influence the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which are critical parameters for optimizing drug-like properties and ligand-target binding.[9]

-

Conformational Control: Ortho-substituents can influence the rotational orientation of the sulfonyl group relative to the benzene ring, which may impact how the molecule fits into a biological target's binding pocket.[10][11]

-

A Latent Functional Handle: While stable under standard sulfonylation conditions, the methoxymethyl group serves as a masked hydroxymethyl group. The ether can be cleaved under specific acidic conditions, unmasking a primary alcohol for further derivatization, such as oxidation or esterification.[12][13][14] This provides a valuable pathway for late-stage functionalization in a synthetic route.

Below is a diagram illustrating the fundamental reaction mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Leveraging 2-(Methoxymethyl)benzene-1-sulfonyl Chloride for Covalent Fragment-Based Drug Discovery

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying high-quality starting points for novel therapeutics.[1][2] The strategic use of covalent fragments, which form a stable bond with their protein target, offers distinct advantages in potency, selectivity, and duration of action.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(methoxymethyl)benzene-1-sulfonyl chloride, a unique electrophilic fragment, in covalent FBDD campaigns. We present its physicochemical properties, mechanistic rationale, and validated, step-by-step protocols for high-throughput screening and hit confirmation, establishing a robust workflow for accelerating the discovery of novel covalent inhibitors.

Introduction: The Rise of Covalent Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) begins with screening libraries of low molecular weight compounds (typically <300 Da) to identify weak but efficient binders to a biological target.[1][4] Unlike traditional high-throughput screening (HTS), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency that serve as superior starting points for optimization.[5][6]

1.1 The Strategic Advantage of Covalent Inhibition

While initial FBDD efforts focused on reversible binders, there is a resurgent interest in targeted covalent inhibitors (TCIs).[7] By forming a stable, covalent bond with a specific nucleophilic residue (e.g., Cysteine, Lysine, Serine) on the target protein, these compounds can achieve:

-

Enhanced Potency: Irreversible binding can overcome weak initial fragment affinities.

-

Prolonged Pharmacodynamics: The duration of drug action is tied to protein turnover rather than pharmacokinetic clearance.[8]

-

Improved Selectivity: Targeting less conserved, but accessible, nucleophiles can lead to greater selectivity across protein families.[9]

1.2 The Need for Tunable, Site-Selective Electrophilic Fragments

The success of a covalent FBDD campaign hinges on the quality of the electrophilic fragment library.[3] An ideal fragment possesses a "warhead" with reactivity that is finely tuned—potent enough to engage its target nucleophile but not so reactive that it causes widespread, non-specific modification.[10] Sulfonyl-containing groups are a vital class of therapeutic agents in medicinal chemistry, valued for their ability to form key hydrogen bonds and their structural stability.[11][12] Sulfonyl chlorides, in particular, are reactive electrophiles that readily engage nucleophiles like amines to form stable sulfonamides.[13][14]

Introducing 2-(Methoxymethyl)benzene-1-sulfonyl Chloride: A Novel Scaffold

We introduce 2-(methoxymethyl)benzene-1-sulfonyl chloride as a fragment with compelling properties for covalent FBDD. The benzene sulfonyl chloride core provides the reactive electrophile, while the unique ortho-methoxymethyl substituent offers distinct advantages for both initial screening and subsequent hit-to-lead optimization.

2.1 Physicochemical Properties

The properties of this fragment align well with the "Rule of Three," a guiding principle for fragment library design.[4]

| Property | Value | Rationale for FBDD |

| Molecular Formula | C₈H₉ClO₃S | - |

| Molecular Weight | 219.67 g/mol | Compliant with "Rule of Three" (<300 Da).[1] |

| LogP (calculated) | ~1.8 | Ensures adequate solubility for biophysical assays while retaining sufficient lipophilicity for cell permeability. |

| H-Bond Acceptors | 3 | Compliant with "Rule of Three" (≤3). |

| H-Bond Donors | 0 | Compliant with "Rule of Three" (≤3). |

| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to binding pockets. |

2.2 Unique Reactivity and Hit Expansion Potential

The key feature of this fragment is the methoxymethyl group positioned ortho to the sulfonyl chloride. This substitution serves two critical functions:

-

Modulated Reactivity: The steric and electronic influence of the adjacent group can fine-tune the electrophilicity of the sulfonyl chloride, potentially reducing indiscriminate reactivity compared to unsubstituted analogs.

-

Vector for Growth: The methoxymethyl group provides a well-defined, synthetically tractable handle for hit expansion. Once a covalent bond is confirmed, this exit vector can be elaborated to engage nearby sub-pockets, rapidly improving potency and selectivity in a structure-guided manner.[1][15]

Experimental Workflow: From Screening to Hit Validation

A successful and trustworthy covalent screening campaign requires a primary high-throughput method to identify covalent modification, followed by an orthogonal method to validate the binding event structurally.[5] We propose a robust workflow combining intact protein mass spectrometry with X-ray crystallography.

3.1 Overview of the Covalent FBDD Cascade

Caption: Covalent FBDD workflow from initial screening to lead optimization.

3.2 Protocol 1: High-Throughput Screening via Intact Protein Mass Spectrometry

Intact protein liquid chromatography-mass spectrometry (LC-MS) is a powerful primary screening technique because it directly and unambiguously detects the formation of a covalent adduct through a precise mass shift in the target protein.[16]

Objective: To rapidly screen a fragment library to identify compounds that form a covalent bond with the target protein.

Materials:

-

Target Protein: Stock at 10-20 µM in a suitable, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Fragment Stock: 10 mM 2-(methoxymethyl)benzene-1-sulfonyl chloride in DMSO.

-

Quenching Solution: 1 M Tris or Glycine solution.

-

LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

Methodology:

-

Reaction Setup: In a 96-well plate, combine 1 µL of 10 mM fragment stock with 99 µL of the 10 µM protein solution for a final concentration of 100 µM fragment and ~10 µM protein. Include a DMSO-only control well.

-

Incubation: Incubate the plate at room temperature for 1-4 hours. The optimal time should be determined empirically to balance reaction completion with protein degradation.

-

Quenching: Stop the reaction by adding 10 µL of quenching solution to each well. This step consumes any unreacted fragment, preventing further modification during analysis.

-

LC-MS Analysis:

-

Inject 5-10 µL of the quenched reaction onto a reverse-phase column suitable for protein separation (e.g., C4).

-

Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

-

Acquire mass spectra across the protein's elution peak.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

-

Compare the mass of the protein from the fragment-treated sample to the DMSO control.

-

A mass increase corresponding to the mass of the fragment minus the leaving group (HCl) confirms covalent modification. For 2-(methoxymethyl)benzene-1-sulfonyl chloride, the expected mass shift is +183.02 Da (C₈H₈O₃S).

-

3.3 Protocol 2: Orthogonal Validation using X-ray Crystallography

While mass spectrometry confirms if a bond has formed, X-ray crystallography reveals where and how it has formed.[17] This structural insight is absolutely critical for guiding the subsequent hit-to-lead chemistry phase.[18][19]

Objective: To determine the three-dimensional structure of the protein-fragment complex, confirming the specific residue modified and the binding orientation of the fragment.[20]

Materials:

-

High-purity, crystallization-grade target protein.

-

Crystallization screening solutions.

-

2-(methoxymethyl)benzene-1-sulfonyl chloride solid or 1 M stock in DMSO.

-

Cryoprotectant solutions.

-

Synchrotron beamline access for data collection.

Methodology:

-

Crystal Preparation: Grow crystals of the target protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) methods.

-

Fragment Soaking:

-

Prepare a soaking solution by adding the fragment to a crystallization solution that is compatible with the crystals. A typical final fragment concentration is 1-10 mM.

-

Transfer protein crystals into a drop of the soaking solution.

-

Incubate for a period ranging from 30 minutes to 24 hours. The duration must be optimized to allow fragment diffusion and reaction without dissolving the crystal.

-

-

Cryo-Protection and Data Collection:

-

Briefly transfer the soaked crystal into a cryoprotectant solution (soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect a complete X-ray diffraction dataset at a synchrotron source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

-

Carefully examine the initial electron density maps (Fo-Fc) for positive density near nucleophilic residues (Cys, Lys, etc.).

-

Model the covalently attached fragment into the density and refine the structure.

-

Validation: A successfully refined structure will show clear, continuous electron density connecting the sulfur atom of the fragment to the side chain of the modified amino acid.

-

Mechanism of Action: Covalent Sulfonylation

The reactive "warhead" of the fragment is the sulfonyl chloride (-SO₂Cl). This group is a strong electrophile that undergoes nucleophilic acyl substitution with protein nucleophiles.

Caption: Nucleophilic attack of a lysine residue on the sulfonyl chloride.

The reaction is most favorable with highly nucleophilic residues. The local microenvironment of the binding pocket, including the pKa of the target residue and the presence of hydrogen bond donors/acceptors, plays a crucial role in promoting the reaction.[11]

4.1 Data Interpretation: Case Study

Below is a table summarizing hypothetical screening data for a set of sulfonyl chloride fragments against a target kinase.

| Fragment ID | Fragment Structure | Mass Shift (Da) | % Modification (MS) | Crystallographic Hit? | Modified Residue |

| F1 | 2-(methoxymethyl)benzene-1-sulfonyl chloride | +183.0 | 75% | Yes | Lys45 |

| F2 | Benzene-1-sulfonyl chloride | +140.0 | 40% | Yes | Lys45 |

| F3 | 4-Nitrobenzene-1-sulfonyl chloride | +185.0 | 95% | No (Non-specific) | Multiple |

| F4 | 2-Methylbenzene-1-sulfonyl chloride | +154.0 | 65% | Yes | Lys45 |

Interpretation: Fragment F1 shows high conversion and yields a high-quality crystal structure, confirming specific modification of Lys45. The unsubstituted fragment F2 is less reactive. The highly activated fragment F3 is overly reactive, leading to non-specific modification and is deprioritized. Fragment F1 represents the best starting point for optimization due to its high, specific reactivity and the presence of the methoxymethyl growth vector.

Hit Expansion and Lead Optimization Strategies

Once a validated hit like F1 is identified, the hit-to-lead process begins.[15][21] The goal is to transform the low-affinity fragment into a potent and selective lead compound.

-

Structure-Guided Growth: Use the crystal structure of the F1-protein complex to guide synthetic chemistry. The methoxymethyl group's oxygen can be used as an attachment point to build into adjacent pockets, forming new hydrogen bonds or hydrophobic interactions to increase affinity.

-

Reactivity Modulation: If the initial hit is too reactive or not reactive enough, the electronics of the aromatic ring can be altered. Adding electron-donating groups will decrease reactivity, while electron-withdrawing groups will increase it.

Conclusion

2-(methoxymethyl)benzene-1-sulfonyl chloride is a valuable tool for covalent fragment-based drug discovery. Its adherence to fragment-like properties, combined with a tunable electrophilic warhead and an inherent vector for synthetic elaboration, makes it an ideal starting point for tackling challenging drug targets. The integrated workflow of mass spectrometry and X-ray crystallography provides a robust, self-validating pathway from initial screening to a structurally-enabled lead optimization campaign.

References

-

Concepts and Core Principles of Fragment-Based Drug Design - PMC. (2019). National Center for Biotechnology Information. [Link]

-

Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

-

Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]

-

Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. [Link]

-

Fragment-based lead discovery. (n.d.). Wikipedia. [Link]

-

Crystallographic covalent fragment screening – but why? (2022). Practical Fragments. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications. [Link]

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). ACS Publications. [Link]

-

Mass Spectrometry in Covalent Drug Discovery. (n.d.). PubMed. [Link]

-

Mass Spectrometry in Covalent Drug Discovery. (2024). Bentham Science. [Link]

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). National Center for Biotechnology Information. [Link]

-

Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2025). PubMed. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).

-

An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

-

X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022). PubMed. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry. [Link]

-

Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. [Link]

-

Sulfonyl Chloride Definition. (n.d.). Fiveable. [Link]

-

X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]

-

FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. (2025). U.S. Food and Drug Administration. [Link]

-

X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022). ACS Publications. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. [Link]

-

Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM. [Link]

-

Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

-

Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. (2024). YouTube. [Link]

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]

-

2-Chloro-N-(4-meth-oxy-benzo-yl)-benzene-sulfonamide. (2014). PubMed. [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. irbm.com [irbm.com]

- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 14. fiveable.me [fiveable.me]

- 15. excelra.com [excelra.com]

- 16. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. selvita.com [selvita.com]

- 20. X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Application Note: Strategic Synthesis of ortho-Substituted Sulfonyl Precursors via Directed Ortho Metalation (DOM) of 2-(Methoxymethyl) Derivatives

This Application Note and Protocol guide details the strategic use of 2-(methoxymethyl) derivatives—specifically Methoxymethyl (MOM) ethers and 2-(methoxymethyl)arenes —as directing precursors for the regioselective synthesis of ortho-substituted sulfonyl chlorides. These intermediates are critical "precursors" for subsequent Friedel-Crafts sulfonylation, enabling the construction of sterically congested or polysubstituted diaryl sulfones, which are privileged scaffolds in medicinal chemistry (e.g., 5-HT6 antagonists, COX-2 inhibitors).

Abstract & Strategic Rationale

Friedel-Crafts (F-C) sulfonylation is the standard method for synthesizing diaryl sulfones. However, classical electrophilic aromatic substitution (SEAr) is severely limited by regioselectivity rules—typically favoring para substitution and failing to access sterically congested ortho-substituted motifs.

This protocol details a Directed Ortho Metalation (DOM) strategy using 2-(methoxymethyl) derivatives as precursors. The methoxymethyl moiety (either as a MOM ether protecting group or a benzyl ether substituent) serves a dual role:

-

Lithiation Director: It coordinates alkyllithiums (e.g., n-BuLi) to direct deprotonation exclusively to the ortho position.

-

Stable Precursor: It withstands the oxidative chlorination conditions required to generate the sulfonyl chloride.

By converting these lithiated species into sulfinates and subsequently into sulfonyl chlorides, researchers can generate highly specific Friedel-Crafts sulfonylation precursors that are otherwise inaccessible.

Mechanistic Workflow

The transformation relies on the high affinity of lithium for the ethereal oxygen in the methoxymethyl group, forming a pre-lithiation complex that lowers the activation energy for ortho-deprotonation.

Pathway Diagram: DOM-Mediated Sulfonyl Chloride Synthesis

Caption: Workflow for converting 2-(methoxymethyl) precursors into active sulfonylating agents via Directed Ortho Metalation (DOM).

Detailed Experimental Protocol

Phase A: Precursor Synthesis (MOM Protection)

If starting from a phenol. If starting from a pre-formed 2-(methoxymethyl)benzene, skip to Phase B.

Reagents: Phenol derivative, Chloromethyl methyl ether (MOMCl), DIPEA, DCM. Note: MOMCl is a carcinogen. Handle in a certified fume hood.

-

Dissolve the phenol (1.0 equiv) in anhydrous DCM (0.5 M).

-

Add DIPEA (1.5 equiv) and cool to 0 °C.

-

Dropwise add MOMCl (1.2 equiv).

-

Warm to RT and stir for 2–4 h.

-

Quench with sat. NaHCO₃, extract with DCM, and concentrate.

-

Validation: ¹H NMR should show a singlet at ~3.4 ppm (OMe) and ~5.2 ppm (OCH₂O).

Phase B: Directed Ortho Metalation & Sulfination

Objective: Generate the lithium sulfinate intermediate.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Solvent: Add anhydrous THF (0.2 M relative to substrate).

-

Substrate: Add the 2-(methoxymethyl) derivative (1.0 equiv).

-

Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min.

-

Critical Step: Stir at -78 °C for 1 h (or 0 °C for 30 min if the substrate is sluggish) to ensure complete lithiation.

-

-

Sulfination:

-

Generate dry SO₂ gas (from a cylinder or by adding H₂SO₄ to NaHSO₃) and pass it through a drying tube (CaCl₂).

-

Bubble SO₂ into the reaction mixture at -78 °C for 15 min. The solution typically turns pale yellow or forms a thick precipitate (lithium sulfinate).

-

-

Warming: Allow the mixture to warm to RT over 1 h.

-

Workup: Remove excess SO₂ by purging with N₂. Concentrate the solvent to obtain the crude lithium sulfinate salt (solid). Do not purify; use directly.

Phase C: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the sulfinate salt to the active electrophile (Ar-SO₂Cl).

-

Suspend the crude lithium sulfinate in DCM (0.2 M).

-

Cool to 0 °C.

-

Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise.

-

Alternative: SO₂Cl₂ (1.0 equiv) can be used but is harsher. NCS is preferred for functional group tolerance.

-

-

Stir at RT for 1–2 h.

-

Filtration: Filter off the succinimide byproduct and inorganic salts.

-

Isolation: Concentrate the filtrate to yield the 2-(methoxymethyl)benzenesulfonyl chloride .

-

Stability Check: These chlorides are generally stable but should be used within 24 h or stored at -20 °C.

-

Phase D: Friedel-Crafts Sulfonylation

Objective: Coupling the precursor with the arene partner.

-

Dissolve the sulfonyl chloride (1.0 equiv) and the coupling arene (1.2 equiv) in anhydrous DCM or Nitromethane.

-

Add AlCl₃ (1.2 equiv) at 0 °C.

-

Stir at RT (or reflux for deactivated arenes) until TLC indicates consumption of the chloride.

-

Quench: Pour onto ice/HCl. Extract with EtOAc.

-

Purification: Column chromatography (Hexane/EtOAc).

Data & Optimization Guide

Table 1: Optimization of Lithiation Conditions for 2-(Methoxymethyl) Precursors

| Entry | Substrate (R-Group) | Base | Solvent | Temp/Time | Yield (Sulfonyl Cl) | Notes |

| 1 | H (Parent) | n-BuLi | THF | -78°C, 1h | 92% | Standard protocol. |

| 2 | 4-OMe (EDG) | n-BuLi | THF | 0°C, 30min | 88% | Higher temp needed for deprotonation. |

| 3 | 4-Cl (EWG) | LDA | THF | -78°C, 2h | 75% | LDA prevents benzyne formation. |

| 4 | 3-F | n-BuLi | Et₂O | -78°C, 1h | 81% | Et₂O enhances regioselectivity (C2 vs C4). |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion in Phase B | Incomplete lithiation due to aggregation. | Add TMEDA (1.1 equiv) to break Li-aggregates. |

| Desulfonylation | Sulfinate is unstable at RT. | Keep the sulfinate salt cold; proceed to Phase C immediately. |

| Regioisomer Mixtures | Competitive directing groups. | The MOM group is a strong director (coordination). Ensure low temp (-78°C) to favor kinetic control. |

| Decomposition in Phase C | NCS is wet or old. | Recrystallize NCS or switch to SO₂Cl₂ (carefully). |

References

-

Directed Ortho Metalation (DOM) Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.[1]1990 , 90, 879–933. Link

-

Sulfinate to Sulfonyl Chloride Conversion: Wright, S. W.; Hallstrom, K. N. "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." J. Org. Chem.2006 , 71, 1080–1084. Link

-

One-Pot Sulfonylation Strategies: Pandya, R., et al. "Sulfonyl Fluorides via Sulfinates: A Therapeutic Application." J. Med. Chem.2020 , 63, 1245–1260. Link

-

MOM Group in Lithiation: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . (Chapter on Ethers).[2] Link

Sources

Preventing hydrolysis of 2-(methoxymethyl)benzene-1-sulfonyl chloride during storage

Technical Support Center: Stability & Storage of 2-(methoxymethyl)benzene-1-sulfonyl chloride

Case ID: T-SO2Cl-PROTECT Status: Active Guide Assigned Specialist: Senior Application Scientist, Reagent Stability Group

Diagnostic Hub: Is Your Reagent Compromised?

Before implementing storage protocols, you must verify the integrity of your current stock. Sulfonyl chlorides are electrophilic species that degrade silently until catastrophic failure (pressure buildup).

Quick Triage Table

| Symptom | Diagnosis | Action Required |

| Audible "Pop" upon opening | Critical: Significant HCl buildup. | Vent carefully in a fume hood. Purity is likely <90%. |

| Acrid/Pungent Odor | Warning: Hydrolysis has initiated. | Perform Silver Nitrate Test (below). Purify immediately. |

| White Crust on Cap/Septum | Contamination: Hydrolysis products (sulfonic acid).[1][2] | Do not use for sensitive couplings. Recrystallization required. |

| Liquid Residue (if solid) | Failure: Eutectic formation with acid byproducts. | Discard. Recovery is rarely chemically efficient. |

The Silver Nitrate Verification Protocol To distinguish between intact sulfonyl chloride and hydrolyzed sulfonic acid/HCl.

-

Dissolve 5 mg of sample in 1 mL dry acetonitrile.

-

Add 1 drop of 0.1 M aqueous AgNO₃.

-

Result:

-

Immediate heavy precipitate: High free Cl⁻ content (Hydrolyzed).

-

Slow/Faint turbidity: Intact Sulfonyl Chloride (Normal, as the reaction with water is not instantaneous without heat/base).

-

The Mechanism of Failure: Why It Degrades

Understanding the enemy is the first step to containment. The degradation of 2-(methoxymethyl)benzene-1-sulfonyl chloride is not just a reaction; it is an autocatalytic cascade .

The "Vicious Cycle" of Hydrolysis Water attacks the sulfur center, displacing chloride. The byproduct, Hydrogen Chloride (HCl), is the critical threat. In a closed vial, HCl gas increases pressure. Chemically, the protonation of the leaving group or the ether oxygen (in the methoxymethyl substituent) can accelerate further degradation.

Figure 1: The autocatalytic hydrolysis pathway. Note the red dashed line indicating how HCl generation accelerates the degradation of the remaining stock.

Storage Protocols: The "Dry-Chain" System

To prevent hydrolysis, you must break the chain of moisture contact. Parafilm alone is insufficient as it is permeable to water vapor over months.

The "Double-Barrier" Storage Standard

| Parameter | Standard Practice (Risky) | Optimized Protocol (Recommended) |

| Primary Container | Screw-cap vial with paper liner. | Amber glass vial with Teflon (PTFE) lined cap. |

| Atmosphere | Air (Headspace). | Argon or Nitrogen backfill (Heavier than air, displaces moisture). |

| Secondary Containment | None or shared desiccator. | Dedicated jar with Drierite™ (CaSO₄) or P₂O₅. |

| Temperature | 4°C (Fridge). | -20°C (Freezer). Note: Warm to RT before opening. |

Step-by-Step Storage Workflow

-

Aliquot Immediately: Upon receipt, do not store the bulk bottle. Divide the reagent into single-use aliquots (e.g., 1 mmol) inside a glovebox or under a cone of nitrogen.

-

Reasoning: Every time you open a cold bottle in humid air, water condenses inside. Single-use aliquots eliminate this "thermal shock" condensation.

-

-

Seal with PTFE: Ensure the cap liner is Teflon. Paper or foil liners corrode from trace HCl, contaminating the sample.

-

Tape & Bag: Wrap the cap junction with electrical tape (better stretch/seal than Parafilm for long term). Place the vial into a heat-sealed Mylar bag with a small desiccant packet.

-

The "Warm-Up" Rule: When retrieving an aliquot from -20°C, wait 30 minutes before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture directly onto the reagent surface, ruining it for the next user (or your future self).

-

Figure 2: The "Dry-Chain" workflow for receiving and storing moisture-sensitive sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q: Can I store 2-(methoxymethyl)benzene-1-sulfonyl chloride as a stock solution? A: Generally, No. Unless you are using strictly anhydrous solvents (DCM or Toluene stored over molecular sieves) and using the solution within 48 hours, this is risky.

-

Why: Even "HPLC grade" solvents contain ppm levels of water. In a solution, the reagent molecules are fully solvated and accessible to these water molecules, accelerating hydrolysis compared to the solid state where only the surface is exposed.

Q: I need to purify my degraded sample. Can I distill it? A: High Risk – Avoid Distillation. Sulfonyl chlorides are thermally unstable. Heating them to boiling points (often >100°C at reduced pressure) can cause rapid decomposition (SO₂ release).

-

Recommended Method:Wash, don't boil. Dissolve the impure solid in dry toluene. Wash rapidly with ice-cold 5% NaHCO₃ (to remove sulfonic acid/HCl), then water, then brine. Dry over MgSO₄ and evaporate at <40°C.

Q: My reaction failed. How do I know if it was the sulfonyl chloride or the amine? A: The "TLC Spot" Test. Run a TLC of your sulfonyl chloride. If you see a spot at the baseline (highly polar), that is the sulfonic acid. The sulfonyl chloride should run much higher (non-polar). If the baseline spot is dominant, your reagent is dead.